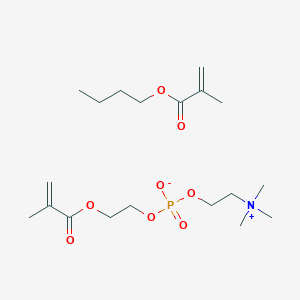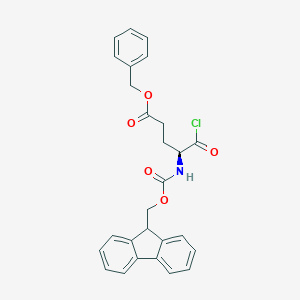
Fmoc-Glu(Obzl)-Cl
描述
Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester chloride, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis method. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is used to protect the amino group during peptide synthesis, and a benzyl ester group that protects the carboxyl group.
科学研究应用
Chemistry: Fmoc-Glu(Obzl)-Cl is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides.
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These compounds are used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is used to develop peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of new materials and bioconjugates for various industrial applications.
作用机制
Target of Action
Fmoc-Glu(Obzl)-Cl, also known as N-α-Fmoc-L-glutamic acid α-benzyl ester , is primarily used in peptide synthesis . Its primary targets are the amino acids in a peptide chain that are undergoing synthesis .
Mode of Action
This compound is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA . This allows for the selective addition of amino acids in peptide synthesis .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this process, the compound is added to a growing peptide chain in a stepwise manner. The Fmoc group provides temporary protection to the amino group, preventing unwanted side reactions during the synthesis .
Result of Action
The use of this compound in peptide synthesis results in the successful addition of the glutamic acid residue to the growing peptide chain . This is a crucial step in the synthesis of complex peptides, which have a wide range of applications in biological research and drug development.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents, and the specific conditions of the peptide synthesis process . For instance, it is recommended to store the compound below +30°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu(Obzl)-Cl typically involves the protection of the amino group of glutamic acid with the Fmoc group and the protection of the carboxyl group with the benzyl ester group. The process can be summarized as follows:
Fmoc Protection: The amino group of glutamic acid is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Benzyl Ester Protection: The carboxyl group is protected by esterification with benzyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC).
Chlorination: The protected glutamic acid derivative is then chlorinated using thionyl chloride (SOCl2) to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: Fmoc-Glu(Obzl)-Cl undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles such as amines or alcohols.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, and the benzyl ester group can be removed by hydrogenation over palladium on carbon (Pd/C).
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Benzyl Ester Deprotection: Hydrogenation over Pd/C in the presence of hydrogen gas.
Substitution Reactions: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Fmoc Deprotection: The major product is the free amino group of glutamic acid.
Benzyl Ester Deprotection: The major product is the free carboxyl group of glutamic acid.
Substitution Reactions: The major products are the substituted derivatives of Fmoc-Glu(Obzl).
相似化合物的比较
Fmoc-Glu(OBzl)-OH: This compound is similar to Fmoc-Glu(Obzl)-Cl but lacks the chloride group. It is used in similar applications but requires additional steps for activation.
Fmoc-Glu(OtBu)-OH: This compound has a tert-butyl ester protecting group instead of a benzyl ester group. It is used in peptide synthesis with different deprotection conditions.
Fmoc-Glu(OAll)-OH: This compound has an allyl ester protecting group. It is used in peptide synthesis with orthogonal deprotection strategies.
Uniqueness: this compound is unique due to the presence of the chloride group, which allows for versatile substitution reactions. This makes it a valuable building block in the synthesis of complex peptides and peptide-based compounds.
属性
IUPAC Name |
benzyl (4S)-5-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClNO5/c28-26(31)24(14-15-25(30)33-16-18-8-2-1-3-9-18)29-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNFCSPOTIXYAL-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)Cl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


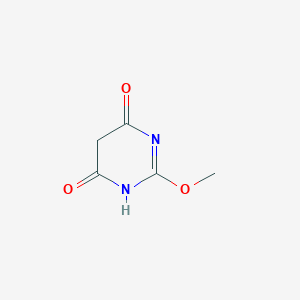
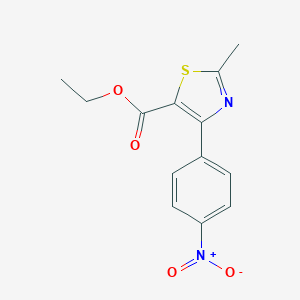

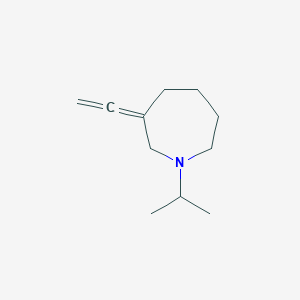

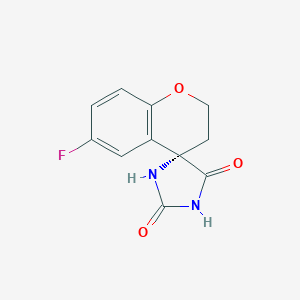
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
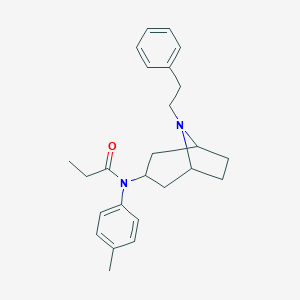
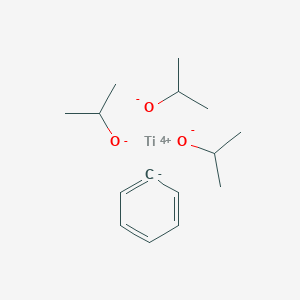
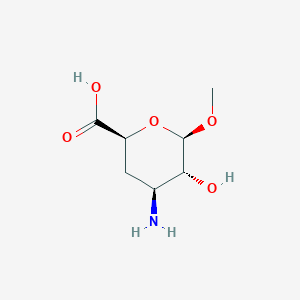
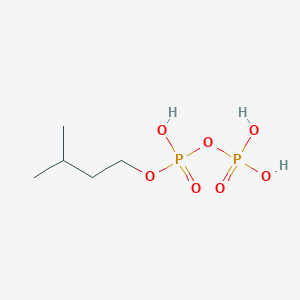
![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)
